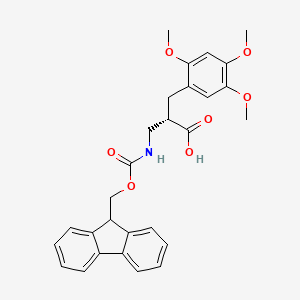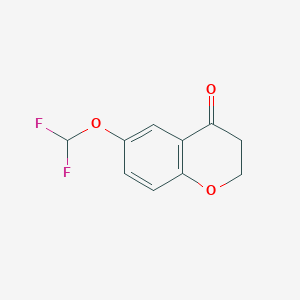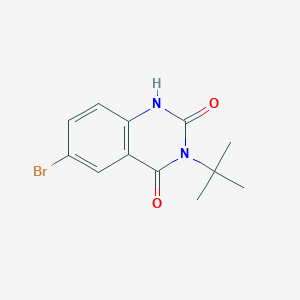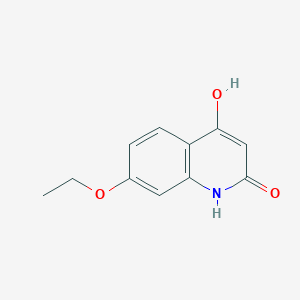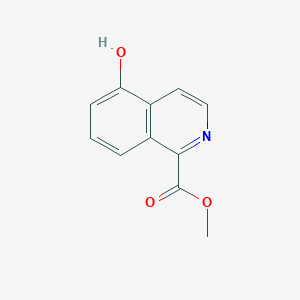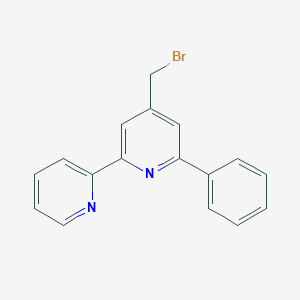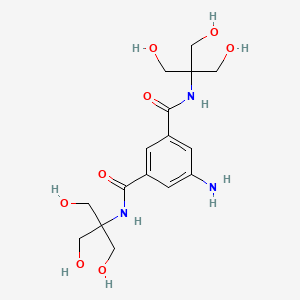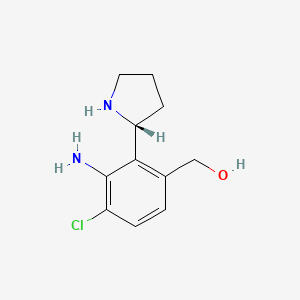
(R)-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol is a chiral compound with a complex structure that includes an amino group, a chloro substituent, a pyrrolidine ring, and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions.
Methanol Group Addition:
Industrial Production Methods
Industrial production of ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
Chemistry
In chemistry, ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups.
Medicine
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the chloro substituent and pyrrolidine ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)ethanol: Similar structure but with an ethanol moiety instead of methanol.
®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)propanol: Similar structure with a propanol moiety.
®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)butanol: Similar structure with a butanol moiety.
Uniqueness
The uniqueness of ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H15ClN2O |
|---|---|
分子量 |
226.70 g/mol |
IUPAC 名称 |
[3-amino-4-chloro-2-[(2R)-pyrrolidin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C11H15ClN2O/c12-8-4-3-7(6-15)10(11(8)13)9-2-1-5-14-9/h3-4,9,14-15H,1-2,5-6,13H2/t9-/m1/s1 |
InChI 键 |
SILBFONWXUDYJE-SECBINFHSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2N)Cl)CO |
规范 SMILES |
C1CC(NC1)C2=C(C=CC(=C2N)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)


